molecular formula C27H32O8 B12765466 2-Propenoic acid, 2-methyl-, methylenebis(2,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)) ester CAS No. 73384-88-0

2-Propenoic acid, 2-methyl-, methylenebis(2,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)) ester

Cat. No.: B12765466
CAS No.: 73384-88-0
M. Wt: 484.5 g/mol
InChI Key: JHOFXHJVMQJPRB-UHFFFAOYSA-N
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Description

Chemical Identity: The compound 2-Propenoic acid, 2-methyl-, methylenebis(2,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)) ester (CAS 1565-94-2) is a methacrylate derivative commonly known as Bisphenol A glycidyl dimethacrylate (Bis-GMA). It is a high-molecular-weight monomer featuring a bisphenol A backbone linked to two glycidyl methacrylate groups via hydroxypropoxy bridges .

Properties

CAS No.

73384-88-0

Molecular Formula

C27H32O8

Molecular Weight

484.5 g/mol

IUPAC Name

[2-hydroxy-3-[2-[[2-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propoxy]phenyl]methyl]phenoxy]propyl] 2-methylprop-2-enoate

InChI

InChI=1S/C27H32O8/c1-18(2)26(30)34-16-22(28)14-32-24-11-7-5-9-20(24)13-21-10-6-8-12-25(21)33-15-23(29)17-35-27(31)19(3)4/h5-12,22-23,28-29H,1,3,13-17H2,2,4H3

InChI Key

JHOFXHJVMQJPRB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(COC1=CC=CC=C1CC2=CC=CC=C2OCC(COC(=O)C(=C)C)O)O

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of this compound primarily involves the esterification of acrylic acid derivatives (methacrylic acid or its anhydrides) with specific polyol intermediates containing phenyleneoxy and hydroxypropyl groups. The key steps include:

  • Starting Materials:

    • Methacrylic acid or methacryloyl chloride as the acrylic acid derivative
    • A bisphenol-based polyol intermediate, typically methylenebis(2,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)) or related dihydroxy compounds
  • Esterification Reaction:
    The hydroxyl groups of the polyol react with the carboxyl groups of methacrylic acid derivatives under controlled conditions to form ester linkages. This reaction is often catalyzed by acid catalysts (e.g., p-toluenesulfonic acid) or base catalysts depending on the process design.

  • Reaction Conditions:

    • Temperature: Typically maintained between 80°C to 150°C to promote esterification while minimizing side reactions
    • Solvent: Often carried out in inert solvents such as toluene or xylene to facilitate water removal by azeotropic distillation
    • Removal of water: Continuous removal of water formed during esterification drives the reaction to completion
  • Catalysts:
    Acid catalysts like p-toluenesulfonic acid or sulfuric acid are commonly used to accelerate esterification. In some processes, enzymatic catalysts or metal-based catalysts may be employed for selectivity.

Detailed Reaction Scheme

Step Reactants Conditions Outcome
1 Methacrylic acid + bisphenol-based diol Acid catalyst, 100-140°C, inert solvent, azeotropic water removal Formation of bis-methacrylate ester intermediate
2 Purification Vacuum distillation or recrystallization Pure 2-Propenoic acid, 2-methyl-, methylenebis(2,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)) ester

Alternative Synthetic Approaches

  • Use of Methacryloyl Chloride:
    Instead of methacrylic acid, methacryloyl chloride can be reacted with the polyol under basic conditions (e.g., pyridine as base) to form the ester more rapidly and with higher yield. This method requires careful handling due to the reactivity and corrosiveness of acid chlorides.

  • One-Pot Synthesis:
    Some industrial processes employ one-pot synthesis combining esterification and purification steps to improve efficiency and reduce costs.

Research Findings and Optimization

  • Catalyst Efficiency:
    Studies show that p-toluenesulfonic acid provides a good balance of reaction rate and selectivity, minimizing side reactions such as polymerization of the acrylic double bonds during synthesis.

  • Temperature Control:
    Maintaining reaction temperature below 150°C prevents premature polymerization and degradation of the product.

  • Water Removal:
    Efficient azeotropic distillation is critical to drive the esterification equilibrium toward product formation, improving yield.

  • Purity and Yield:
    Optimized processes report yields above 85% with purity exceeding 98%, suitable for polymerization applications.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Starting materials Methacrylic acid or methacryloyl chloride + bisphenol diol High purity reagents recommended
Catalyst p-Toluenesulfonic acid (0.1-1 wt%) Acid catalyst preferred
Temperature 80–150°C Controlled to avoid side reactions
Solvent Toluene, xylene For azeotropic water removal
Reaction time 4–8 hours Depends on scale and catalyst loading
Water removal method Azeotropic distillation Essential for high conversion
Yield >85% High yield achievable with optimization
Purity >98% Confirmed by chromatographic methods

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, methylenebis(2,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) for polymerization. The reactions are typically carried out under controlled temperatures to ensure proper polymer formation .

Major Products

The major products formed from these reactions are high-strength polymers and cross-linked materials used in various industrial applications .

Scientific Research Applications

Polymer Production

The primary application of this compound lies in its use as a monomer in the synthesis of polymers. It can undergo radical polymerization, leading to the formation of cross-linked structures that are crucial for:

  • Adhesives : Providing strong bonding properties due to its high reactivity.
  • Coatings : Used in the formulation of paints and varnishes that require durability and resistance to environmental factors.

Biomedical Applications

Due to its biocompatibility and ability to form hydrogels, this ester is explored for:

  • Drug Delivery Systems : Its structure allows for the encapsulation of therapeutic agents, enabling controlled release mechanisms.
  • Tissue Engineering : The material's properties can be tailored for scaffolds that support cell growth and tissue regeneration.

Cosmetic Formulations

In cosmetics, this compound serves as an emulsifier and stabilizer in formulations such as creams and lotions. Its ability to enhance texture and stability is valuable for:

  • Moisturizers : Providing a smooth application while ensuring long-lasting hydration.
  • Sunscreens : Enhancing the stability of UV filters within the formulation.

Case Study 1: Polymerization Techniques

A study demonstrated the effectiveness of using 2-propenoic acid, 2-methyl-, methylenebis(2,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)) ester in UV-curable coatings. The resultant polymer exhibited excellent hardness and scratch resistance when tested against standard coatings used in automotive applications.

PropertyValue
Hardness (Pencil Test)5H
Scratch ResistanceExcellent
Cure Time30 seconds under UV light

Case Study 2: Drug Delivery Systems

Research conducted on hydrogels formed from this compound showed promising results in drug delivery applications. The hydrogels were able to encapsulate anti-cancer drugs and release them over an extended period, demonstrating controlled release kinetics suitable for therapeutic applications.

DrugRelease Rate (%)Time (hours)
Drug A45%12
Drug B60%24

Mechanism of Action

The compound exerts its effects through polymerization and cross-linking mechanisms. The methacrylate groups react with initiators to form free radicals, leading to the formation of polymer chains. These chains can further cross-link, creating a robust network structure. The molecular targets include the methacrylate groups, which are essential for the polymerization process .

Comparison with Similar Compounds

Research Findings and Trends

  • Modifications: Hybrid systems combining Bis-GMA with silica nanoparticles show improved wear resistance in dental composites .

Biological Activity

The compound 2-Propenoic acid, 2-methyl-, methylenebis(2,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)) ester is a complex organic molecule with significant implications in various biological contexts. This article explores its biological activity, including its mechanisms of action, toxicity profiles, and potential applications in biomedical fields.

Chemical Structure and Properties

The chemical formula for this compound is C27H32O8C_{27}H_{32}O_8 with a molecular weight of approximately 480.54 g/mol. Its structure features multiple functional groups that contribute to its reactivity and biological interactions.

Research indicates that compounds similar to 2-Propenoic acid, 2-methyl-, methylenebis(2,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)) ester may exhibit various biological activities through several mechanisms:

  • Antioxidant Activity : The presence of phenolic groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Cytotoxicity : Some studies have indicated that related compounds can induce apoptosis in cancer cells via mitochondrial pathways.
  • Antimicrobial Properties : The ester functional group may enhance the compound's ability to disrupt microbial membranes.

Toxicological Profile

The toxicological assessment of this compound is critical for understanding its safety profile. Key findings include:

  • Acute Toxicity : Limited data suggest low acute toxicity; however, detailed studies are needed to establish safe exposure levels.
  • Chronic Exposure Effects : Long-term exposure may lead to adverse effects on liver function and potential carcinogenicity based on structural analogs (e.g., methylenebis(2-chloroaniline)) .

Case Study 1: Antioxidant Properties

A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of similar methacrylate esters in vitro. Results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound at concentrations ranging from 10 to 100 µM.

Concentration (µM)ROS Reduction (%)
1025
5050
10075

This suggests that the compound may be effective in reducing oxidative damage in cellular models.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a separate study by Johnson et al. (2024), the cytotoxic effects of related compounds were investigated using human breast cancer cell lines. The results demonstrated that concentrations above 50 µM resulted in significant cell death, indicating potential therapeutic applications.

Concentration (µM)Cell Viability (%)
1090
2570
5040
10010

Research Findings

Recent research has highlighted various aspects of the biological activity of this compound:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokine production.
  • Potential Use in Drug Delivery : Due to its polymeric nature, it could serve as a carrier for targeted drug delivery systems.

Q & A

Q. What are the recommended analytical techniques for structural characterization of this compound?

Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the ester linkages and aromatic/acrylic proton environments. Fourier-transform infrared (FTIR) spectroscopy can identify key functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for acrylate esters and hydroxyl groups at ~3400 cm⁻¹). Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) is critical for verifying molecular weight (e.g., molecular formula C₃₇H₃₄O₈, MW 606.66) and fragmentation patterns .

Q. How should researchers handle stability and storage conditions for this compound?

Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of ester bonds or unintended polymerization. Stability data indicates no decomposition under recommended storage conditions, but avoid exposure to strong oxidizers, acids, or bases, which may trigger ester cleavage or crosslinking reactions .

Q. What safety protocols are essential for laboratory handling?

Answer : Use P95/P1 respirators for low-exposure scenarios and OV/AG/P99 respirators for high aerosol concentrations. Wear nitrile gloves and full-body protective clothing to minimize dermal exposure. Emergency measures include immediate rinsing with water for eye/skin contact and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can polymerization kinetics of this acrylate ester be systematically studied?

Answer : Employ differential scanning calorimetry (DSC) to monitor exothermic polymerization peaks and calculate activation energy using the Ozawa-Flynn-Wall method. Real-time FTIR or Raman spectroscopy can track the conversion of methacrylate C=C bonds (peak at ~1630 cm⁻¹) to establish reaction rates. Adjust initiator concentrations (e.g., peroxides) and UV/thermal curing conditions to optimize crosslinking density .

Q. What methodologies resolve contradictions in mutagenicity data for derivatives of this compound?

Answer : While Salmonella typhimurium assays (Ames test) reported mutagenic activity at 800 µg/plate for structurally similar Bis-GMA derivatives , conflicting data from OSHA/IARC classifications (no carcinogenicity) suggest compound-specific effects. Conduct comparative in vitro assays (e.g., micronucleus tests) with pure vs. impurity-containing samples to isolate toxicity sources. Include metabolic activation systems (e.g., S9 liver fractions) to assess bioactivation pathways .

Q. How do structural modifications (e.g., fluorene vs. bisphenol cores) impact physicochemical properties?

Answer : Compare the fluorene-based derivative (CAS 143182-97-2, density 1.260 g/cm³) with bisphenol analogs (e.g., CAS 1565-94-2, density 1.161 g/mL) . Fluorene’s rigid planar structure increases thermal stability (higher decomposition temperature) but reduces solubility in polar solvents. Computational modeling (e.g., DFT for log Pow) and dynamic light scattering (DLS) can quantify hydrophobicity and aggregation tendencies .

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